molecular formula C10H13Cl B1362561 (1-Chloro-2-methylpropyl)benzene CAS No. 936-26-5

(1-Chloro-2-methylpropyl)benzene

Cat. No. B1362561
CAS RN: 936-26-5
M. Wt: 168.66 g/mol
InChI Key: DVMSSEGSXWICNT-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylpropyl)benzene is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as isopropylbenzyl chloride and has a CAS number of 936-26-5 . The molecular weight of this compound is 168.66 g/mol .


Molecular Structure Analysis

The InChI representation of (1-Chloro-2-methylpropyl)benzene is InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 . The Canonical SMILES representation is CC(C)C(C1=CC=CC=C1)Cl . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.66 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.0705781 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Modern Friedel–Crafts Chemistry

The Friedel–Crafts reaction is a cornerstone of modern synthetic organic chemistry. In a study by Albar, Khalaf, and Bahaffi (1997), the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane was explored. This reaction produced various alkylation products, including 1-X-2-methyl-3,3-diphenylpropane and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene, among others, using AlCl3 and AlCl3–CH3NO2 or K10 montmorillonite as catalysts (Albar, Khalaf, & Bahaffi, 1997).

Polymerization Initiators and Transfer Agents

The compound 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to (1-Chloro-2-methylpropyl)benzene, has been studied as a novel generation of inifers (initiator/transfer agents) for cationic polymerizations. Dittmer, Pask, and Nuyken (1992) found that its activation requires an excess of BCl3, which is closely related to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).

Structural Studies

A 2013 study by Selvakumaran, Karvembu, Ng, and Tiekink investigated the structure of a compound closely related to (1-Chloro-2-methylpropyl)benzene, namely 1-[3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzoyl]-3,3-bis(2-methylpropyl)thiourea. This study highlighted the compound's U-shape and detailed its crystal packing, which is formed by N—H⋯S hydrogen bonds (Selvakumaran, Karvembu, Ng, & Tiekink, 2013).

Friedel-Crafts Reaction Stereochemistry

Segi, Takebe, Masuda, Nakajima, and Suga (1982) studied the stereochemistry of the Friedel-Crafts reaction of benzene with optically active 2-methyloxetane. This study revealed significant insights into the inversion of configuration at the reaction center and the formation of various by-products (Segi et al., 1982).

Chemoselective Reductions

Siemeling, Türk, Vorfeld, and Fink (2003) investigated the chemoselective reduction of 1-nitro-2-(2-nitro-2-methylpropyl)-benzene to 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene. This study highlighted a method for selectively reducing an aromatic nitro group to an azoxy unit in the presence of an aliphatic nitro group, using sodium borohydride in methanol with bismuth (Siemeling, Türk, Vorfeld, & Fink, 2003).

properties

IUPAC Name

(1-chloro-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSSEGSXWICNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311757
Record name (1-Chloro-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloro-2-methylpropyl)benzene

CAS RN

936-26-5
Record name NSC245148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Chloro-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Demiray, AE DEREBOYLU… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
… Hexane (62%), methyl cyclopentane (19.09%), cyclohexane (12.04%), 2-hexanone (0.04%), ethylbenzene (0.03%), and benzene and 1-chloro-2-methylpropyl benzene (propene) were …
Number of citations: 11 journals.tubitak.gov.tr
SO Alapafuja, MS Malamas, V Shukla, A Zvonok… - Bioorganic & medicinal …, 2019 - Elsevier
Monoacylglycerol lipase (MGL) inhibition provides a potential treatment approach to glaucoma through the regulation of ocular 2-arachidonoylglycerol (2-AG) levels and the activation …
Number of citations: 7 www.sciencedirect.com
N Yone, C Gallin, J Byers - 2020 - scholar.archive.org
By using an iron-based catalyst, access to enantioenriched 1, 1-diarylakanes was enabled through an enantioselective Suzuki-Miyaura crosscoupling reaction. The combination of a …
Number of citations: 0 scholar.archive.org
H DEMİRAY - MEDICINAL AND AROMATIC PLANTS, 2021 - researchgate.net
… , and the compounds hexane (62%), methylcyclopentane (19.09%), cyclohexane (12.04%), 2-hexanone (0.04%), ethylbenzene (0.03%), and 1-chloro-2methylpropyl benzene (propene…
Number of citations: 0 www.researchgate.net

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